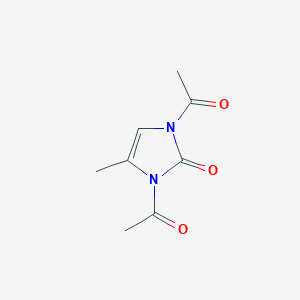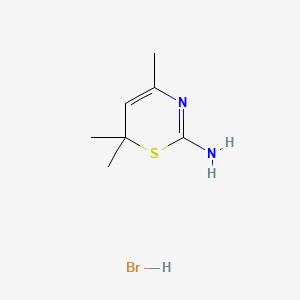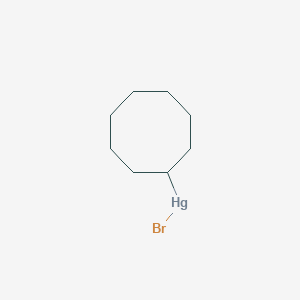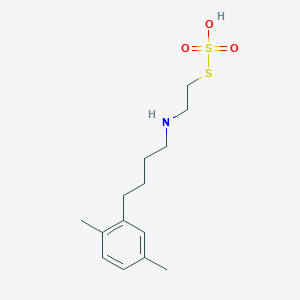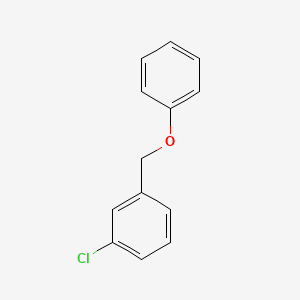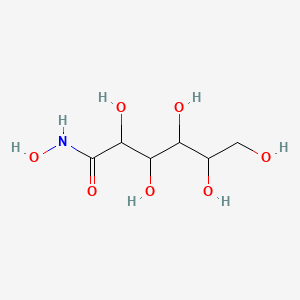
3-Carbamoyl-7-chloro-1-oxoquinoxalin-1-ium-4(1H)-olate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Carbamoyl-7-chloro-1-oxoquinoxalin-1-ium-4(1H)-olate is a complex organic compound belonging to the quinoxaline family. Quinoxalines are heterocyclic aromatic compounds known for their diverse biological activities and applications in medicinal chemistry. This particular compound is characterized by the presence of a carbamoyl group, a chlorine atom, and a unique oxoquinoxalin-1-ium structure.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Carbamoyl-7-chloro-1-oxoquinoxalin-1-ium-4(1H)-olate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinoxaline Core: The initial step involves the condensation of an o-phenylenediamine derivative with a suitable dicarbonyl compound, such as glyoxal, under acidic conditions to form the quinoxaline core.
Introduction of the Chlorine Atom: Chlorination of the quinoxaline core is achieved using reagents like thionyl chloride or phosphorus pentachloride.
Oxidation: The final step involves the oxidation of the quinoxaline core to form the oxoquinoxalin-1-ium structure, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
3-Carbamoyl-7-chloro-1-oxoquinoxalin-1-ium-4(1H)-olate undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form quinoxaline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the oxoquinoxalin-1-ium structure back to the quinoxaline core.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a suitable base.
Major Products Formed
Oxidation: Higher oxidation state quinoxaline derivatives.
Reduction: Reduced quinoxaline compounds.
Substitution: Quinoxaline derivatives with various functional groups replacing the chlorine atom.
Applications De Recherche Scientifique
3-Carbamoyl-7-chloro-1-oxoquinoxalin-1-ium-4(1H)-olate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial, antiviral, and anticancer agent due to its unique chemical structure.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer, bacterial infections, and viral infections.
Industry: Utilized in the development of novel materials, such as polymers and dyes, due to its stability and reactivity.
Mécanisme D'action
The mechanism of action of 3-Carbamoyl-7-chloro-1-oxoquinoxalin-1-ium-4(1H)-olate involves interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and nucleic acids, leading to inhibition or activation of biological processes.
Pathways Involved: It may modulate signaling pathways involved in cell proliferation, apoptosis, and immune response, contributing to its biological activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinoxaline: The parent compound with a simpler structure.
7-Chloroquinoxaline: Lacks the carbamoyl and oxo groups.
3-Carbamoylquinoxaline: Lacks the chlorine and oxo groups.
Uniqueness
3-Carbamoyl-7-chloro-1-oxoquinoxalin-1-ium-4(1H)-olate is unique due to the combination of its carbamoyl, chlorine, and oxo groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Propriétés
Numéro CAS |
22587-20-8 |
|---|---|
Formule moléculaire |
C9H6ClN3O3 |
Poids moléculaire |
239.61 g/mol |
Nom IUPAC |
6-chloro-1-oxido-4-oxoquinoxalin-4-ium-2-carboxamide |
InChI |
InChI=1S/C9H6ClN3O3/c10-5-1-2-6-7(3-5)12(15)4-8(9(11)14)13(6)16/h1-4H,(H2,11,14) |
Clé InChI |
JXJMUVXYGKZESC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1Cl)[N+](=O)C=C(N2[O-])C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


